![molecular formula C14H15N3O B14296227 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile CAS No. 114136-96-8](/img/structure/B14296227.png)
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to produce large quantities of the compound. These methods may include the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile apart from these compounds is its unique combination of the imidazole ring with the methoxypropanenitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
114136-96-8 |
|---|---|
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
3-[(5-methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile |
InChI |
InChI=1S/C14H15N3O/c1-11-13(10-18-9-5-8-15)17-14(16-11)12-6-3-2-4-7-12/h2-4,6-7H,5,9-10H2,1H3,(H,16,17) |
Clave InChI |
XJGFFTJJGZLHSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=CC=CC=C2)COCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


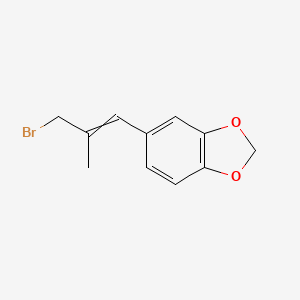
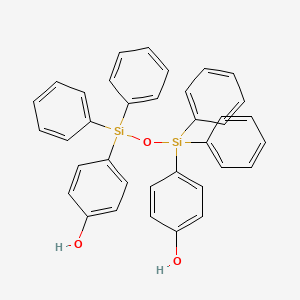
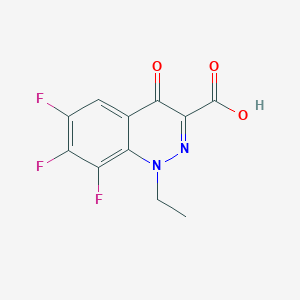
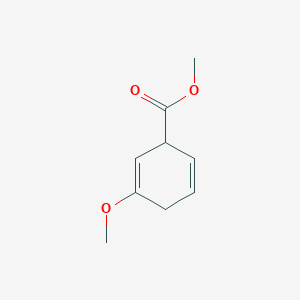

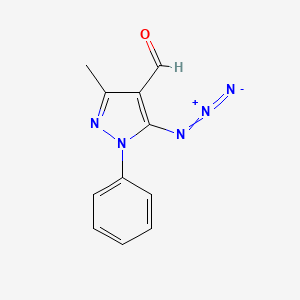
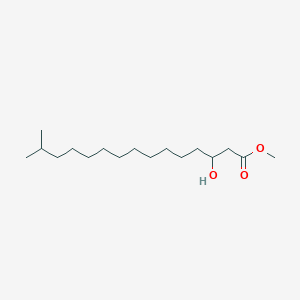
![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)

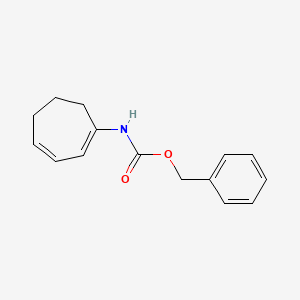
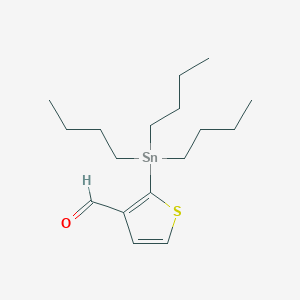
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)

